molecular formula C15H18FNO4 B1375823 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1416440-32-8

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B1375823
M. Wt: 295.31 g/mol
InChI Key: RHJCQFMLHDNTBL-UHFFFAOYSA-N
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Description

The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect an amino function during synthesis .


Synthesis Analysis

The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction can be catalyzed by various substances, including ionic liquids . The Boc group can be removed later under mild acidic conditions .


Chemical Reactions Analysis

The Boc group is stable under most conditions, but can be removed under mild acidic conditions . This property is useful in peptide synthesis, where the Boc group can protect an amino function during synthesis and then be removed to allow further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” would depend on its exact structure. Boc-protected compounds are generally stable under most conditions, but the Boc group can be removed under mild acidic conditions .

Scientific Research Applications

1. Chemoselective BOC Protection of Amines

  • Application Summary : This research focuses on the BOC protection of amines in catalyst and solvent-free media. It’s an eco-friendly route for the almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application : The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

2. Dual Protection of Amino Functions Involving BOC

  • Application Summary : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes : The review provides a comprehensive overview of the use of Boc-groups in the protection of amines and amides .

3. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid

  • Application Summary : This research describes water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
  • Methods of Application : The microwave irradiation allowed rapid solid-phase reaction of nanoparticle reactants .
  • Results or Outcomes : The research provides a new method for peptide synthesis that is environmentally friendly and efficient .

Future Directions

The use of Boc-protected compounds in organic synthesis, particularly in peptide synthesis, is well-established . Future research may focus on developing more efficient methods for introducing and removing the Boc group, as well as exploring new applications for Boc-protected compounds .

properties

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCQFMLHDNTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

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